Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(4-bromomethyl)azetidine-1-carboxylate with 4-tert-butylphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate is unique due to the presence of the 4-tert-butylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are desired.
Properties
Molecular Formula |
C18H27NO2 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-tert-butylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-17(2,3)15-9-7-13(8-10-15)14-11-19(12-14)16(20)21-18(4,5)6/h7-10,14H,11-12H2,1-6H3 |
InChI Key |
OOOJLKYFNXOLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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